molecular formula C13H13Cl2NO2 B2903930 5-Chloro-2-(4-methoxyphenoxy)aniline CAS No. 62966-75-0

5-Chloro-2-(4-methoxyphenoxy)aniline

Cat. No. B2903930
CAS RN: 62966-75-0
M. Wt: 286.15
InChI Key: QLIXWPYVXUNMPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(4-methoxyphenoxy)aniline is a chemical compound with the molecular formula C13H12ClNO2 and a molecular weight of 249.69 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom and a methoxyphenoxy group. The methoxyphenoxy group itself consists of a benzene ring substituted with a methoxy group and connected to the parent structure through an oxygen atom .


Physical And Chemical Properties Analysis

This compound is a powder that should be stored at room temperature .

Scientific Research Applications

5-Chloro-2-(4-methoxyphenoxy)aniline has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used as an intermediate in the synthesis of other compounds, such as phenylhydrazines, phenylhydrazones, and quinolines. This compound is also used as a reactant in the synthesis of various polymers, such as polyurethanes and polyamides. In addition, this compound is used as a reactant in the synthesis of various organic compounds, such as amides, esters, and nitriles.

Mechanism of Action

Target of Action

Anilines and their derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure .

Mode of Action

Anilines and their derivatives can interact with their targets through various mechanisms, such as direct binding or inhibition . The presence of the chloro and methoxyphenoxy groups may influence the compound’s interaction with its targets.

Biochemical Pathways

Anilines can participate in various biochemical reactions, including nucleophilic substitution and reduction . The compound’s impact on these pathways can lead to downstream effects on cellular processes.

Pharmacokinetics

The compound’s molecular weight (2497 g/mol ) suggests it may have suitable properties for absorption and distribution. The presence of the chloro and methoxyphenoxy groups may influence its metabolism and excretion.

Result of Action

Anilines and their derivatives can have various effects on cells, depending on their specific chemical structure and the nature of their interaction with cellular targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Chloro-2-(4-methoxyphenoxy)aniline. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Chloro-2-(4-methoxyphenoxy)aniline in lab experiments is its low cost and availability. In addition, it is relatively easy to synthesize and is not toxic or irritating. However, this compound is not as reactive as some other compounds, which can limit its use in certain applications.

Future Directions

There are many potential future directions for 5-Chloro-2-(4-methoxyphenoxy)aniline. One potential direction is the development of new methods for synthesizing the compound. Another potential direction is the development of new applications for the compound, such as in the synthesis of drugs and agrochemicals. In addition, further research into the biochemical and physiological effects of this compound could lead to new insights into its potential therapeutic uses. Finally, research into the mechanism of action of this compound could lead to new methods for synthesizing other compounds.

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H302, H315, H317, H318, H335, and H351 . These codes indicate that the compound is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, may cause respiratory irritation, and is suspected of causing cancer . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

5-chloro-2-(4-methoxyphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(14)8-12(13)15/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKCOIMRDYVYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601275486
Record name 5-Chloro-2-(4-methoxyphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62966-75-0
Record name 5-Chloro-2-(4-methoxyphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62966-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(4-methoxyphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An 80.0 g. portion of the above nitro derivative in 800 ml. of acetone is added to 320.0 g. of sodium hydrosulfite in 800 ml. of water. The mixture is heated to reflux on a steam bath for one hour, cooled and extracted with benzene. The benzene extract is washed with water, dried over anhydrous sodium sulfate, and evaporated in vacuo to a yellow oil. Treatment in hexane, with cooling produces crystals of 5-chloro-2-(p-methoxyphenoxy)-aniline.
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